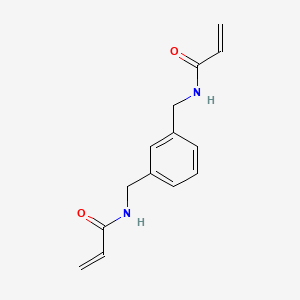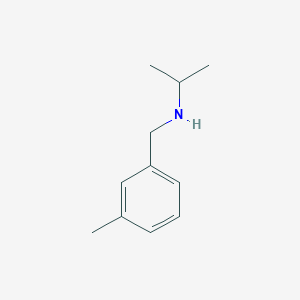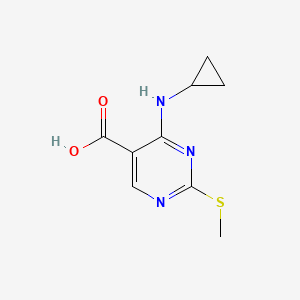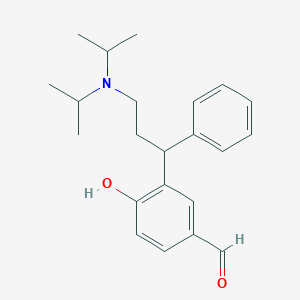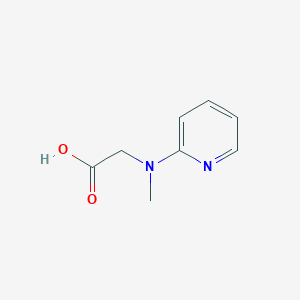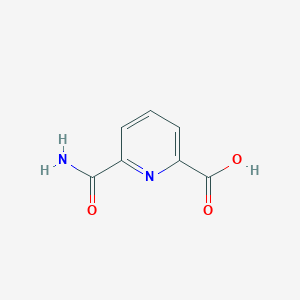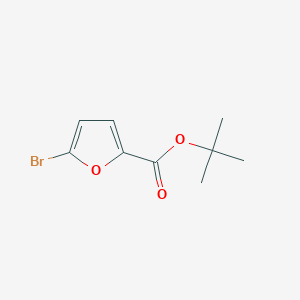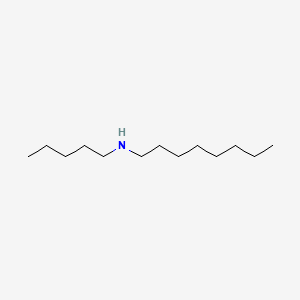
4-(Prop-1-yn-1-yl)pyridine
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “4-(Prop-1-yn-1-yl)pyridine”, related compounds have been synthesized using various methods. For instance, the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines has been used for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .Scientific Research Applications
Synthesis and Coordination Chemistry
4-(Prop-1-yn-1-yl)pyridine is used in the synthesis and coordination chemistry of ligands. Derivatives of this compound, such as 2,6-di(pyrazol-1-yl)pyridine, have been employed as versatile ligands. These derivatives exhibit unique properties like luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Synthesis of Imidazo[1,2-a]pyridines
This compound derivatives are utilized in the Sandmeyer reaction for the efficient synthesis of imidazo[1,2-a]pyridines. This method is a practical approach for stereospecific synthesis of these compounds, which are important in various chemical contexts (Sucunza et al., 2011).
Antimicrobial and Antitumor Activities
Compounds like (E)-3-(4-chlorophenyl)-1-(pyridin-2-yl)prop-2-en-1-one, synthesized using this compound, have shown promising antimicrobial, antioxidant, and anticancer activities. The structural analysis of these compounds has revealed their potential in medicinal chemistry (Gaber, Awad, & Atlam, 2018).
Antibacterial Properties
Pyridine chalcones derived from this compound have exhibited strong antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli (Jasril et al., 2013).
Synthesis of Polynuclear Alkynyl Complexes
The synthesis of 2-(1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, a derivative of this compound, is crucial for creating polynuclear complexes. These complexes can have a variety of different metal sites and exhibit unique properties (Wilhelmi et al., 2014).
Solvatochromism and Aggregation-Induced Enhanced Emission
Derivatives based on this compound demonstrate solvatochromism and aggregation-induced enhanced emission, which are important properties in the development of materials with color tenability, especially for efficient emission in solid states (Liang et al., 2015).
properties
IUPAC Name |
4-prop-1-ynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-3-8-4-6-9-7-5-8/h4-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOOTTUKSSKEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609678 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89942-42-7 | |
| Record name | 4-(Prop-1-yn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



